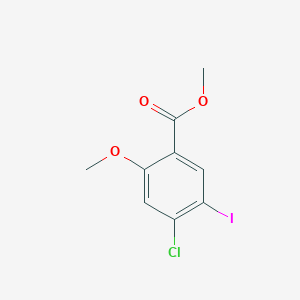

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester

Description

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is a halogenated aromatic ester with the molecular formula C₉H₇ClIO₃ and a molecular weight of 340.51 g/mol. Its structure features a benzoic acid backbone substituted with methoxy (-OCH₃) at position 2, chlorine at position 4, and iodine at position 5, with a methyl ester group at the carboxylic acid position. This compound’s unique substitution pattern combines electron-withdrawing (Cl, I) and electron-donating (OCH₃) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 4-chloro-5-iodo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELJKPCYQONTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester typically involves the esterification of 4-Chloro-5-iodo-2-methoxy-benzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation reactions to introduce the chloro and iodo substituents, followed by esterification. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products:

Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chloro or iodo substituents.

Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

CIMB serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs. It is structurally related to compounds that exhibit significant biological activity.

Case Study: Synthesis of Antipsychotic Agents

Research indicates that derivatives of CIMB can be utilized in synthesizing antipsychotic medications. For instance, the compound has been shown to be a precursor in the synthesis of amisulpride, a widely used antipsychotic drug. The synthetic pathway involves halogenation reactions that enhance the pharmacological profile of the final product .

Agrochemicals

CIMB and its derivatives have been investigated for their potential use in agrochemicals. The halogenated aromatic compounds are known to exhibit herbicidal properties, making them candidates for developing new herbicides.

Case Study: Herbicidal Activity

Studies have demonstrated that certain analogs of CIMB possess herbicidal activity against various weed species. This property stems from their ability to disrupt plant growth pathways, providing a basis for further exploration in agricultural applications .

Material Science

In material science, CIMB is explored for its role in creating functional materials due to its unique chemical structure.

Applications in Polymer Chemistry

CIMB can be incorporated into polymer matrices to enhance their thermal and mechanical properties. The incorporation of halogenated compounds into polymers has been shown to improve flame retardancy and thermal stability, making them suitable for high-performance applications .

Analytical Chemistry

CIMB is also valuable in analytical chemistry as a standard reference material due to its well-defined chemical properties.

Use in Chromatography

The compound can be utilized as a standard in chromatographic techniques, aiding in the quantification of similar compounds in complex mixtures. Its distinct spectral characteristics allow for precise identification and quantification using techniques such as HPLC and GC-MS .

Toxicological Studies

Understanding the safety profile of CIMB is crucial for its application in various fields.

Safety Profile

Preliminary toxicological assessments indicate that CIMB may cause skin and eye irritation; hence, appropriate safety measures should be taken when handling this compound . Further studies are required to fully understand its toxicological effects and establish safety guidelines.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Methyl 2-amino-4-chloro-5-iodobenzoate

- Substituents : 2-NH₂, 4-Cl, 5-I

- Molecular Formula: C₈H₇ClINO₂

- Molecular Weight : 327.51 g/mol

- Key Differences: Replaces the 2-methoxy group with an amino (-NH₂) group, enhancing nucleophilicity and hydrogen-bonding capacity. This modification may increase solubility in polar solvents and alter biological activity compared to the methoxy analog .

Methyl 5-chloro-2-methoxybenzoate

- Substituents : 2-OCH₃, 5-Cl

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Key Differences : Lacks iodine at position 5 and chlorine at position 3. The absence of iodine reduces molecular weight and may decrease halogen-bonding interactions, impacting reactivity in cross-coupling reactions .

Methyl 4-(Acetylamido)-5-chloro-2-methoxybenzoate

- Substituents : 4-NHAc, 5-Cl, 2-OCH₃

- Molecular Formula: C₁₁H₁₂ClNO₄

- Molecular Weight : 257.67 g/mol

- Key Differences: Introduces an acetamido group at position 4, replacing chlorine.

Physicochemical Properties

Molecular Weight and Halogen Effects

- The iodine atom in the target compound significantly increases its molecular weight (340.51 g/mol) compared to non-iodinated analogs like methyl 5-chloro-2-methoxybenzoate (200.62 g/mol). Iodine’s large atomic radius also contributes to steric effects and may influence crystal packing or melting points .

- Chlorine and iodine, both electron-withdrawing groups, deactivate the aromatic ring, directing electrophilic substitution to specific positions. However, iodine’s polarizability enhances its participation in halogen bonding, a feature absent in chloro- or methoxy-substituted analogs .

Biological Activity

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is an aromatic compound notable for its halogen substituents, which are known to influence biological activity. This compound has garnered interest in pharmaceutical and agrochemical applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is C10H9ClI O3. The presence of chlorine and iodine atoms in its structure may confer distinct reactivity and biological properties compared to similar compounds.

Enzyme Interaction

Compounds in the methoxybenzoic acid family have been shown to interact with various enzymes. The unique halogenation pattern of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester may allow it to bind selectively to certain enzymes, potentially modulating their activity. However, detailed studies are required to elucidate these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzoic acid | C9H10ClO3 | Contains an amino group instead of iodine |

| 5-Chloro-4-iodo-2-methoxybenzoic acid | C10H8ClI O3 | Iodine and chlorine at different positions |

| 3-Methoxybenzoic acid | C9H10O3 | Lacks halogen substituents, differing reactivity |

This table illustrates the diversity within the methoxybenzoic acid family while emphasizing how the unique halogenation of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester may confer distinct chemical properties and biological activities.

The exact mechanism of action for 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester remains largely unexplored. However, similar compounds have demonstrated various pathways, including:

- Enzyme Inhibition : Binding to active sites of enzymes, potentially altering metabolic pathways.

- Receptor Modulation : Interacting with cellular receptors, leading to downstream signaling changes.

- Oxidative Stress Induction : Generating reactive oxygen species (ROS) that can damage cellular components.

Further research is needed to clarify these mechanisms specifically for this compound.

Q & A

Basic: What are the common synthetic routes for preparing 4-chloro-5-iodo-2-methoxy-benzoic acid methyl ester, and how are intermediates purified?

Methodological Answer:

A typical synthesis involves sequential halogenation and esterification. For example, a related iodo benzoate derivative was synthesized via hydrolysis of a methyl ester intermediate using 2.5 M NaOH under reflux, followed by acidification with HCl and extraction with diethyl ether. The organic layer is washed, dried over MgSO4, and concentrated . Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Key intermediates like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid are characterized by NMR (e.g., δH 2.55 ppm for ArCH3, 3.95 ppm for OCH3) and melting point analysis .

Advanced: How does steric and electronic effects influence regioselectivity during iodination of the benzoic acid scaffold?

Methodological Answer:

Regioselective iodination at the 5-position is driven by electron-donating groups (e.g., methoxy at 2-position), which direct electrophilic substitution via resonance stabilization. Steric hindrance from the methyl ester group at the 1-position further limits reactivity at adjacent positions. Computational studies (DFT) can model charge distribution, while experimental validation uses competitive iodination assays with control substrates (e.g., comparing 2-methoxy vs. unsubstituted benzoates). Evidence from similar compounds shows that electron-withdrawing groups (e.g., Cl at 4-position) reduce reactivity but enhance stability of the iodinated product .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

- 1H/13C NMR : Methoxy groups resonate at δH ~3.8–4.0 ppm, while aromatic protons appear as singlet or doublets depending on substitution patterns. The methyl ester carbonyl is observed at δC ~165–170 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ (ester), and C-I stretch at ~500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]+ matches the molecular weight (e.g., calculated for C10H9ClIO3: ~354.5 g/mol). Fragmentation patterns confirm loss of methoxy (-32 amu) or iodine (-127 amu) groups .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to evaluate electrostatic potential maps, identifying nucleophilic/electrophilic sites for further derivatization .

- Docking Studies : Dock the compound into receptor binding pockets (e.g., 5-HT4 serotonin receptors) using AutoDock Vina. Compare binding affinity with analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives, which show nM-level agonist activity) .

- SAR Analysis : Correlate substituent effects (e.g., Cl vs. Br at 4-position) with experimental IC50 values to guide structural optimization .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Iodinated aromatics are prone to photodehalogenation. Store in amber vials at -20°C under inert gas (N2/Ar) .

- Thermal Stability : TGA/DSC analysis reveals decomposition above 150°C. Avoid prolonged heating during synthesis .

- Hydrolytic Stability : Ester groups hydrolyze in aqueous basic conditions (pH >10). Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced: How can contradictory data on biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved?

Methodological Answer:

- Orthogonal Assays : Validate 5-HT4 receptor agonist activity using both guinea pig ileum contraction assays and radioligand displacement studies .

- Off-Target Screening : Use panels like Eurofins Cerep® to assess selectivity against 50+ receptors/enzymes. For example, 4-chloro-5-iodo derivatives may inhibit cytochrome P450 isoforms, requiring IC50 determination via fluorometric assays .

- Data Normalization : Control for batch-to-batch variability (e.g., purity by HPLC >98%) and solvent effects (DMSO concentration <1% in bioassays) .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% TFA in H2O) and B (acetonitrile). Gradient: 40–80% B over 20 min. Retention time ~12–14 min .

- TLC : Silica gel 60 F254 plates, eluent hexane:ethyl acetate (7:3). Visualize under UV (254 nm) or with iodine vapor .

Advanced: What strategies mitigate challenges in introducing multiple halogens (Cl, I) on the aromatic ring?

Methodological Answer:

- Sequential Halogenation : Chlorinate first using Cl2/FeCl3 (directs para to methoxy), then iodinate with I2/HIO4 in acetic acid .

- Protecting Groups : Temporarily protect the ester as a tert-butyl ester to prevent side reactions during iodination .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition, as seen in related benzothiazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.